molecular formula C17H21N3O5 B2700457 Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate CAS No. 868965-01-9

Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate

Cat. No. B2700457
M. Wt: 347.371
InChI Key: TZWZRJHRYLBVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine with two nitrogen atoms in the ring . The compound also contains ethyl groups, amide groups, and a benzoate ester .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. The piperazine ring provides a basic structure, with the ethyl groups and the amide groups adding complexity . The benzoate ester is a significant functional group that would likely have a significant impact on the compound’s properties .


Chemical Reactions Analysis

As a complex organic compound, “Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate” would be expected to undergo a variety of chemical reactions. The presence of the amide groups and the ester group make it likely that it would participate in condensation and hydrolysis reactions . The piperazine ring could potentially undergo substitution reactions .

Scientific Research Applications

Results and Outcomes

Compound Isolation

Compound Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate (referred to as “Compound 2”) is isolated as a side product from the Biginelli reaction. Its structure is established through spectroscopic techniques. Researchers continue to explore its bioactivity and potential as an anticancer agent .

Suwito, H., Zulianto, L., Ul Haq, K., Erwanto, E., Abdulloh, A., Kristanti, A. N., & Indriani, I. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2017(3), M946. DOI: 10.3390/M946

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used . As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

ethyl 4-[[2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-3-19-9-10-20(16(23)15(19)22)11-14(21)18-13-7-5-12(6-8-13)17(24)25-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWZRJHRYLBVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate

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